6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Epigenetics Bromodomain Inhibition Oncology

Procure this specific 6-bromo-N-methyl substituted tetrahydroquinoxaline to initiate BRD4 BD2-selective BET inhibitor SAR studies with a validated, highly pure (≥95%) hit. Its defined substitution pattern—critical for target engagement—eliminates screening of uncharacterized analogs, mitigating assay variability. Directly synthesize patented RORγt agonist intermediates for immuno-oncology research.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 912284-82-3
Cat. No. B1444486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
CAS912284-82-3
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H11BrN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyDXGACWBAFPNXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-82-3): A Core Scaffold for Medicinal Chemistry and Targeted Protein Interaction Studies


6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-82-3) is a brominated tetrahydroquinoxaline derivative with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol [1]. The compound features a bicyclic core with a bromine atom at the 6-position and a methyl group at the 1-position, positioning it as a key intermediate and scaffold in medicinal chemistry . Its structural features facilitate selective interactions with protein targets, particularly within the bromodomain family, making it a valuable tool in epigenetic probe and drug discovery programs [2].

Why Substituting 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-82-3) with Structural Analogs Carries High Risk in Research and Development


The specific substitution pattern of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-82-3) is not arbitrary; it directly dictates its biochemical profile. As demonstrated in structure-activity relationship (SAR) studies, even minor alterations to the tetrahydroquinoxaline core—such as the removal or repositioning of the bromine atom or N-methyl group—can lead to a complete loss of target binding affinity or a profound shift in selectivity profiles [1]. The data below quantifies that generic or closely related analogs cannot be assumed to recapitulate the specific binding characteristics of this compound, highlighting the procurement risk of unvalidated substitutions in critical assays [2].

Quantitative Differentiation of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Procurement-Focused Evidence Guide


Binding Affinity and Selectivity Profiling Against BET Bromodomains (BRD4, CBP, BRD7)

This compound demonstrates selective binding across the Bromodomain and Extra-Terminal (BET) family, a class of epigenetic readers. It binds to BRD4 bromodomain 1 (BD1) with a Kd of 250 nM [1]. In contrast, its affinity for the CREB-binding protein (CBP) and BRD7 bromodomains is markedly reduced, with Kd values of 420 nM and 430 nM, respectively [1]. The differential of approximately 170-180 nM between BRD4 and these off-targets establishes a quantifiable selectivity profile critical for chemical probe development [2]. Importantly, related scaffolds in the same study showed distinct selectivity profiles, underscoring that this specific substitution pattern is essential for this activity window.

Epigenetics Bromodomain Inhibition Oncology

Commercial Purity and Batch-to-Batch Reproducibility for Critical Assays

Procurement decisions for early-stage research compounds are significantly impacted by commercial purity and quality control. This compound is routinely available at a purity of ≥95%, with multiple vendors providing batch-specific analytical data . Notably, one supplier reports a stock batch purity of 98.15% , providing a higher-purity option for assays sensitive to impurities. This contrasts with the unknown purity or complex in-house synthesis required for many close analogs, which introduces a significant variable that can confound biological data.

Chemical Procurement Assay Reproducibility Quality Control

Validated Synthetic Route and Scalability from a Published Patent

A robust and scalable synthesis for this exact compound is detailed in a U.S. patent (US09376441B2). The described route achieves a yield of 69.6% (1.9 g scale) via an intramolecular cyclization, providing a fully characterized product . The detailed procedure includes critical parameters such as reaction time (2h at 100°C) and purification (flash chromatography), offering a clear blueprint for scale-up . This established synthetic accessibility reduces supply chain risk and cost compared to analogous building blocks lacking published, high-yielding routes.

Medicinal Chemistry Process Chemistry Scale-up

Key Application Scenarios for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-82-3) in Research and Development


Chemical Probe Development for Selective BET BD2 Inhibition

The compound's established selectivity profile against BRD4 BD1 over CBP and BRD7 (quantified in Section 3) makes it an ideal starting scaffold for medicinal chemistry programs targeting the second bromodomain (BD2) of BET proteins [1]. Procuring this specific compound allows research teams to initiate structure-activity relationship (SAR) studies with a validated hit, bypassing the need for extensive primary screening of uncharacterized tetrahydroquinoxaline libraries.

Building Block for RORγt Agonist and Cancer Immunotherapy Candidates

Patents, such as WO-2020151232-A1, explicitly describe the use of 1,2,3,4-tetrahydroquinoxaline derivatives as RORγt agonists for cancer immunotherapy [2]. This compound serves as a key intermediate for constructing more complex molecules within this therapeutic class. Its procurement enables the direct synthesis of patented molecular matter, accelerating drug discovery efforts in immuno-oncology.

Reliable Intermediate for Structure-Activity Relationship (SAR) Studies

The well-documented synthesis and commercial availability at high purity (≥95%) make this compound a reliable and cost-effective building block for systematic SAR exploration. Researchers can confidently derivatize the 6-bromo position to generate diverse analog libraries while minimizing the batch-to-batch variability that can plague complex assay campaigns.

Kinase and Epigenetic Inhibitor Fragment Library

The tetrahydroquinoxaline core is a recognized privileged scaffold in kinase and epigenetic inhibitor design [3]. As a specific, functionalized variant, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a high-value addition to fragment or diversity-oriented synthesis (DOS) libraries aimed at identifying new leads against these challenging target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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